5-Benzyl-1,3-oxazinan-2-one
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Overview
Description
5-Benzyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinanones These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,3-oxazinan-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid and proceeds under mild conditions with methanol as the solvent . Another method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction results in the formation of six-membered cyclic carbonates via an intermolecular cyclization reaction .
Industrial Production Methods
Industrial production of this compound typically involves high-yielding synthetic approaches that are scalable and environmentally friendly. The use of dialkyl carbonates, such as dimethyl carbonate, in the presence of a nucleophile and a catalyst, allows for the efficient synthesis of oxazinanones with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxazinanone derivatives with various functional groups.
Reduction: Amino alcohol derivatives.
Substitution: Substituted oxazinanones with different functional groups.
Scientific Research Applications
5-Benzyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals, cosmetics, and pesticides.
Mechanism of Action
The mechanism of action of 5-Benzyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The presence of the benzyl group enhances its binding affinity to target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazinan-2-one: Lacks the benzyl group, resulting in different chemical properties and applications.
4,6-Disubstituted-1,3-oxazinan-2-one: Contains additional substituents at the 4 and 6 positions, leading to variations in biological activity.
Uniqueness
5-Benzyl-1,3-oxazinan-2-one is unique due to the presence of the benzyl group at the 5-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-1,3-oxazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-12-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWXMILBWYRPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(=O)N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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